REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].C([O:9][C:10]([C:12]1([CH:18]2[CH2:23][CH2:22][CH2:21][CH2:20][CH2:19]2)[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]1)=O)C>O1CCCC1>[CH:18]1([C:12]2([CH2:10][OH:9])[CH2:13][CH2:14][NH:15][CH2:16][CH2:17]2)[CH2:19][CH2:20][CH2:21][CH2:22][CH2:23]1 |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
|
900 mL
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
4-cyclohexyl-piperidine-4-carboxylic acid ethyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1(CCNCC1)C1CCCCC1
|
Name
|
|
Quantity
|
2000 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting solution is stirred at between −5° C. and +3° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stir an additional sixty-six hours
|
Type
|
TEMPERATURE
|
Details
|
The reaction is then re-cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
carefully quenched with saturated ammonium chloride (100 mL)
|
Type
|
STIRRING
|
Details
|
The reaction mixture is stirred for 10 minutes
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
87:10:3 ethyl acetate:methanol:triethylamine (500 mL) is added
|
Type
|
STIRRING
|
Details
|
The suspension is then stirred at room temperature for 20 minutes
|
Duration
|
20 min
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of Celite
|
Type
|
STIRRING
|
Details
|
EtOAc (2000 mL), stirred at room temperature for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
the suspension was again filtered through a pad of Celite
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)C1(CCNCC1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 53.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |